Cas no 87173-03-3 (Tripalmitoyl pentapeptide)

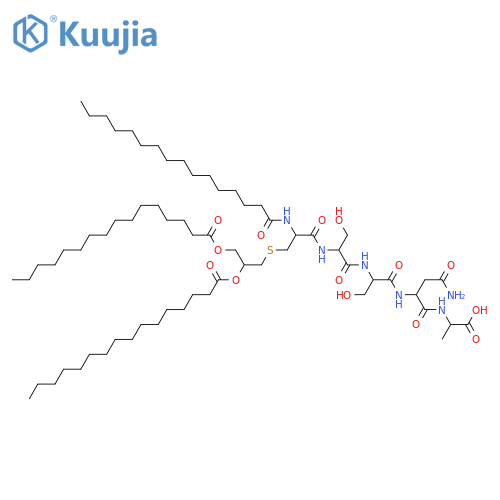

Tripalmitoyl pentapeptide structure

商品名:Tripalmitoyl pentapeptide

CAS番号:87173-03-3

MF:C67H124N6O14S

メガワット:1269.79827976227

MDL:MFCD00237176

CID:873581

PubChem ID:135889

Tripalmitoyl pentapeptide 化学的及び物理的性質

名前と識別子

-

- Mitogenic Pentapeptide

- Mitogenic Pentapeptide,Pam3Cys-Ser-Ser-Asn-Ala-OH, Pam3CSSNA

- Tripalmitoyl pentapeptide

- Bppp-cssaa

- P3C-Ssna

- Pam3Cys-ser-ser-asn-ala

- (2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid

- S-(2,3-bis(palmitoyloxy)propyl)-N-palmitoyl-L-cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-alanine

- 2,3-Bis(palmitoyloxy)propyl-N-palmitoylpentapeptide

- 2,3-Bis(palmitoyloxy)-2-propyl-N

- 2,3-Bis(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinyl-seryl-seryl-asparaginyl-alanine

- HY-148663

- MFCD00237176

- 2,3-Bis(palmitoyloxy)-2-propyl-N-palmitoyl-cys-ser-ser-asp-ala

- S-[2,3-bis(palmitoyloxy)-(2rs) propyl]-N-palmitoylcysteinyl-seryl-seryl-asparaginyl-alanine

- CS-0649991

- 87173-03-3

- Mitogenic Pentapeptide (PaM3-Cys-Ser-Ser-Asn-Ala-OH)

- L-Alanine, N-(N2-(N-(N-(S-(2,3-bis((1-oxohexadecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl)-L-seryl)-L-seryl)-L-asparaginyl)-

-

- MDL: MFCD00237176

- インチ: 1S/C67H124N6O14S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-60(77)70-58(66(83)73-57(49-75)65(82)72-56(48-74)64(81)71-55(47-59(68)76)63(80)69-53(4)67(84)85)52-88-51-54(87-62(79)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)50-86-61(78)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h53-58,74-75H,5-52H2,1-4H3,(H2,68,76)(H,69,80)(H,70,77)(H,71,81)(H,72,82)(H,73,83)(H,84,85)/t53-,54?,55-,56-,57-,58-/m0/s1

- InChIKey: LXPAYSRLFXJBQQ-NXCWWGNDSA-N

- ほほえんだ: S(C([H])([H])[C@@]([H])(C(N([H])[C@]([H])(C(N([H])[C@@]([H])(C([H])([H])O[H])C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(=O)O[H])C([H])([H])[H])=O)C([H])([H])C(N([H])[H])=O)=O)=O)C([H])([H])O[H])=O)N([H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C([H])([H])C([H])(C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 1268.88962382g/mol

- どういたいしつりょう: 1268.88962382g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 9

- 水素結合受容体数: 15

- 重原子数: 88

- 回転可能化学結合数: 65

- 複雑さ: 1850

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 17

- トポロジー分子極性表面積: 344

Tripalmitoyl pentapeptide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TP2336-100 mg |

Tripalmitoyl pentapeptide |

87173-03-3 | 98% | 100mg |

待询 | 2023-05-31 | |

| TargetMol Chemicals | TP2336-500 mg |

Tripalmitoyl pentapeptide |

87173-03-3 | 98% | 500mg |

待询 | 2023-05-31 | |

| abcr | AB477910-5 mg |

Mitogenic Pentapeptide (PaM3-Cys-Ser-Ser-Asn-Ala-OH); . |

87173-03-3 | 5mg |

€959.50 | 2023-06-15 | ||

| abcr | AB477910-5mg |

Mitogenic Pentapeptide (PaM3-Cys-Ser-Ser-Asn-Ala-OH); . |

87173-03-3 | 5mg |

€1023.10 | 2025-02-16 |

Tripalmitoyl pentapeptide 関連文献

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

87173-03-3 (Tripalmitoyl pentapeptide) 関連製品

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 503537-97-1(4-bromooct-1-ene)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:87173-03-3)Tripalmitoyl pentapeptide

清らかである:99%

はかる:5mg

価格 ($):569.0